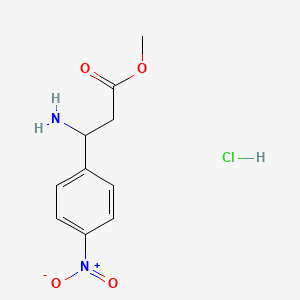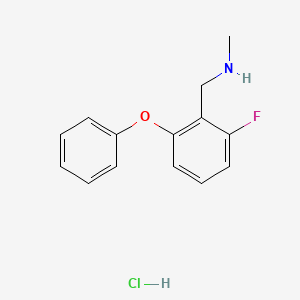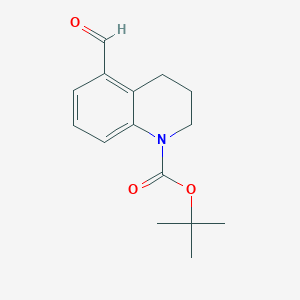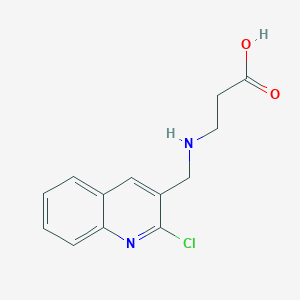![molecular formula C17H17NO2 B11854052 9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-17-2](/img/structure/B11854052.png)
9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of 9-tert-Butyl-7-methyl-5H-1
Vorbereitungsmethoden
The synthesis of 9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of tert-butyl and methyl-substituted benzopyran and pyridine derivatives, followed by cyclization to form the fused ring structure. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
- 3-Acetyl-2-methyl-5H- 1benzopyrano[2,3-b]pyridin-5-one : This compound has a similar fused ring structure but differs in the substitution pattern, which affects its chemical properties and reactivity .
- 5H-(1)-Benzopyrano(2,3-B)-pyridin-5-ol : This compound lacks the tert-butyl and methyl groups, resulting in different physical and chemical properties .
The uniqueness of 9-tert-Butyl-7-methyl-5H-1
Eigenschaften
CAS-Nummer |
62627-17-2 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
9-tert-butyl-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C17H17NO2/c1-10-8-12-14(19)11-6-5-7-18-16(11)20-15(12)13(9-10)17(2,3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
VKWMDUVDMTUOIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)OC3=C(C2=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)









